4-[(4-methoxyphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
4-(4-Methoxybenzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a methoxybenzenesulfonyl group, a phenyl group, and a benzoxazine ring
Properties
Molecular Formula |
C22H20N2O5S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H20N2O5S/c1-28-17-11-13-18(14-12-17)30(26,27)24-15-21(29-20-10-6-5-9-19(20)24)22(25)23-16-7-3-2-4-8-16/h2-14,21H,15H2,1H3,(H,23,25) |
InChI Key |
APADISOAGURTGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: This can be achieved through the condensation of an appropriate phenol with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine intermediate using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Group: The final step involves the coupling of the sulfonylated benzoxazine with a phenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or thiol group.
Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxybenzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.
N-Phenylbenzoxazine: Shares the benzoxazine ring structure but lacks the sulfonyl and methoxy groups.
Uniqueness
4-(4-Methoxybenzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxybenzenesulfonyl group enhances its potential as a pharmacophore, while the benzoxazine ring provides structural stability and versatility in chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
